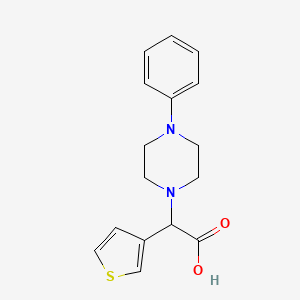
Boc-2-amino-2-methyl-N-(3-phenylpropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-2-amino-2-methyl-N-(3-phenylpropyl)propanamide is a chemical compound with the molecular formula C18H28N2O3 and a molecular weight of 320.42652 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-amino-2-methyl-N-(3-phenylpropyl)propanamide typically involves the protection of the amine group using Boc anhydride in the presence of a base such as diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent-free conditions and eco-friendly reagents, is also becoming increasingly common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Boc-2-amino-2-methyl-N-(3-phenylpropyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Boc-2-amino-2-methyl-N-(3-phenylpropyl)propanamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Boc-2-amino-2-methyl-N-(3-phenylpropyl)propanamide involves the protection of the amine group by the Boc group, which prevents unwanted side reactions during chemical synthesis . The Boc group can be selectively removed under mild acidic conditions, allowing for the subsequent functionalization of the amine group . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Boc-2-amino-2-methylpropanamide: Similar structure but lacks the phenylpropyl group.
Boc-2-amino-2-methyl-N-(2-phenylethyl)propanamide: Similar structure with a shorter phenylalkyl chain.
Uniqueness
Boc-2-amino-2-methyl-N-(3-phenylpropyl)propanamide is unique due to its specific combination of the Boc-protected amine and the phenylpropyl group, which provides distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it valuable in specialized synthetic applications and research .
Propiedades
IUPAC Name |
tert-butyl N-[2-methyl-1-oxo-1-(3-phenylpropylamino)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(22)20-18(4,5)15(21)19-13-9-12-14-10-7-6-8-11-14/h6-8,10-11H,9,12-13H2,1-5H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASWGQCOHGQOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)NCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Acetamido-3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B7944555.png)
![benzyl 2-carbamoyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7944564.png)
![2,2-dimethyl-N-[4-(2-methylbutanoyl)phenyl]propanamide](/img/structure/B7944569.png)

![(2S)-3-(6-chloropyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B7944577.png)
![2-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7944583.png)
![2-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenylacetic acid](/img/structure/B7944589.png)

![2-(3-Methylphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7944601.png)
![Tert-butyl 4-[1-(4-chlorophenyl)propan-2-ylamino]piperidine-1-carboxylate](/img/structure/B7944602.png)
![13,15-Dimethyl-11,13,15-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2,4,6,8,10,12(17)-heptaene-14,16-dione](/img/structure/B7944609.png)
![2-(5-methyl-1H-indol-3-yl)-2-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B7944616.png)


